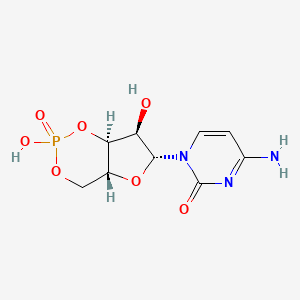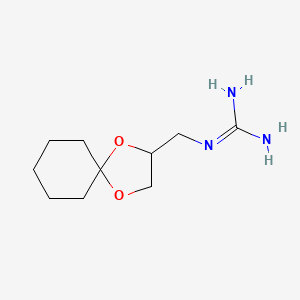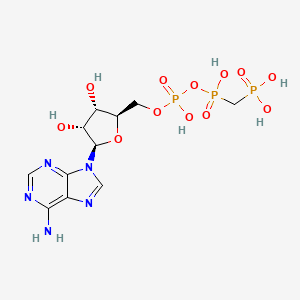
N-isopropylhydroxylamine
Overview
Description
N-isopropylhydroxylamine is a chemical compound with the molecular formula C3H9NO . It is also known by other names such as 2-Hydroxylaminopropane, 2-Propanamine, N-hydroxy-, and N-Hydroxy-2-propanamine . The compound has an average mass of 75.110 Da and a mono-isotopic mass of 75.068413 Da .
Molecular Structure Analysis
The molecular structure of N-isopropylhydroxylamine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI representation of the molecule isInChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 . The canonical SMILES representation is CC(C)NO . Physical And Chemical Properties Analysis
N-isopropylhydroxylamine has a density of 0.9±0.1 g/cm3. It has a boiling point of 104.9±23.0 °C at 760 mmHg. The vapour pressure of the compound is 16.5±0.4 mmHg at 25°C. The enthalpy of vaporization is 40.1±6.0 kJ/mol. The flash point is 44.5±13.2 °C . The compound has a molar refractivity of 21.0±0.3 cm3. It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Synthesis of Di- and Trisubstituted Hydroxylamines
N-isopropylhydroxylamine is used in the synthesis of di- and trisubstituted hydroxylamines . The hydroxylamine unit has historically received little attention from the synthetic community, but recent developments suggest that hydroxylamines may have broader applications .
Electrophilic Nitrogen Source
The O-acyl-N,N-disubstituted hydroxylamine moiety has received a great deal of attention on account of its ability to function as an electrophilic nitrogen source . This mode of reactivity has proved to be highly effective in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .
Synthesis of Chiral N-Heterocycles
N-isopropylhydroxylamine is used in the synthesis of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .
Phase II Metabolism of Hydroxylamines
In nature, the analogous O-acetylation or O-sulfonylation of hydroxylamines, followed by elimination to nitroso derivatives, is called phase II metabolism of hydroxylamines and is the root cause of hydroxylamine-based mutagenicity .
Deoxygenation Reaction
N-isopropylhydroxylamine (IPHA) is used in deoxygenation reactions . It reacts with free oxygen in deionized water, and the kinetics of this reaction have been studied .
Reducing Agent
Under weakly basic conditions, IPHA has been found to react quickly with free oxygen in water, demonstrating its good reducing properties .
Safety and Hazards
N-isopropylhydroxylamine may be harmful in contact with skin and may cause skin irritation. It may cause serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Target of Action
N-isopropylhydroxylamine (IPHA) primarily targets free oxygen in deionized water . The compound acts as an oxygen scavenger, reducing the concentration of free oxygen in the water .
Mode of Action
The interaction between IPHA and its target, free oxygen, is a chemical reaction that results in the deoxygenation of the water . This reaction is a pseudo first-order reaction, meaning it depends on the concentration of one reactant, in this case, free oxygen .
Biochemical Pathways
The primary biochemical pathway affected by IPHA is the deoxygenation reaction. This reaction involves the reduction of free oxygen in water by IPHA . The downstream effects of this reaction include a decrease in the concentration of free oxygen in the water, making the water less conducive to oxidative reactions .
Pharmacokinetics
Given its role as an oxygen scavenger, it can be inferred that its bioavailability would be influenced by factors such as the concentration of free oxygen in the water and the ph of the solution .
Result of Action
The molecular effect of IPHA’s action is the reduction of free oxygen in water . On a cellular level, this could potentially impact any biological processes that rely on the presence of free oxygen.
Action Environment
The efficacy and stability of IPHA’s action are influenced by several environmental factors. The reaction rate of IPHA with free oxygen is affected by the pH value, reaction temperature, and IPHA dosage . For instance, a certain concentration of hydroxide ions would strongly promote the reaction of IPHA and free oxygen in water . Furthermore, the reaction has a low activation energy requirement, indicating that it can occur rapidly under weakly basic conditions .
properties
IUPAC Name |
N-propan-2-ylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYIQOBTIWVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64611-86-5 (sulfate[2:1]) | |
| Record name | N-Isopropylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063694 | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-isopropylhydroxylamine | |
CAS RN |
5080-22-8 | |
| Record name | Isopropylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT440V34T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















